BenchChemオンラインストアへようこそ!

3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Medicinal Chemistry Drug-likeness Lipophilicity

3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-81-5) is a synthetic small-molecule member of the 3,4-dihydro-1,3'-biquinolin-2-one class, characterized by a biquinoline core with germinal dimethyl groups at the 3- and 4-positions of the dihydroquinolinone ring. The compound has a molecular formula of C22H22N2O, a molecular weight of 330.4 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 4.9, zero hydrogen bond donors, and a topological polar surface area of 33.2 Ų.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
CAS No. 918645-81-5
Cat. No. B12915859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
CAS918645-81-5
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C
InChIInChI=1S/C22H22N2O/c1-21(2)17-10-6-8-12-19(17)24(20(25)22(21,3)4)16-13-15-9-5-7-11-18(15)23-14-16/h5-14H,1-4H3
InChIKeyLJTUJCWGAUIJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-81-5): Core Chemical Identity and Structural Context


3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-81-5) is a synthetic small-molecule member of the 3,4-dihydro-1,3'-biquinolin-2-one class, characterized by a biquinoline core with germinal dimethyl groups at the 3- and 4-positions of the dihydroquinolinone ring [1]. The compound has a molecular formula of C22H22N2O, a molecular weight of 330.4 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 4.9, zero hydrogen bond donors, and a topological polar surface area of 33.2 Ų [1]. It is commercially available at a standard purity of 97% for research use .

Why Interchanging 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one with In-Class Analogs Fails


The 3,4-dihydro-1,3'-biquinolin-2-one scaffold is highly sensitive to even minor substitution changes. Altering the number or position of methyl groups, or introducing heteroatoms like fluorine, shifts key drug-likeness parameters such as lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) [1]. For instance, removing all methyl groups lowers the XLogP3-AA, while adding a fluorine atom increases molecular weight and can alter hydrogen bond acceptor capacity [1]. These physicochemical divergences affect membrane permeability, solubility, and target binding, making simple generic substitution unreliable without explicit comparative data [1]. The quantitative evidence below demonstrates precisely where this compound differentiates from its closest commercially available analogs.

Quantitative Differentiation of 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Against Key Analogs


Enhanced Lipophilicity Compared to the Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 4.9, a 1.3 log unit increase over the parent 3,4-dihydro-2H-[1,3'-biquinolin]-2-one scaffold (XLogP3-AA = 3.6) [1][2]. This significant difference indicates that the tetramethyl substitution pattern substantially raises lipophilicity, which can be a critical differentiator for projects targeting intracellular or membrane-bound targets. The comparison is a cross-study computational inference using the same prediction method (XLogP3) in PubChem.

Medicinal Chemistry Drug-likeness Lipophilicity

Absence of Hydrogen Bond Donors: A Differentiator for Selectivity Profiling

The target compound possesses zero hydrogen bond donors (HBD count = 0), a property shared with the unsubstituted parent scaffold (HBD = 0) [1][2]. However, this contrasts sharply with hydroxyl- or amino-substituted biquinoline analogs, which can exhibit HBD counts of 1 or more. This characteristic is invariant within the tetramethyl and parent sub-series but is a key differentiator when selecting against scaffolds that form strong, directional hydrogen bonds that can increase off-target binding promiscuity. The evidence is a class-level inference based on PubChem computed descriptors.

Medicinal Chemistry Drug Design Selectivity

Molecular Weight Advantage Over Fluorinated Analogs for Fragment-Based Screening

With a molecular weight of 330.4 g/mol, the target compound is significantly lighter than its 8-fluoro-substituted analog (8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, CAS 918646-15-8), which has a molecular weight of 348.41 g/mol [1]. This 18 g/mol difference (Δ = -18 Da) places the target compound closer to fragment-like space (<300 Da), offering a more favorable starting point for fragment-based or property-guided lead optimization where lower molecular weight is desirable. The comparison is cross-study, using vendor-reported molecular weights.

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Optimal Application Scenarios for 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Based on Comparative Property Evidence


Medicinal Chemistry: Lipophilic Scaffold for Intracellular Target Programs

The high XLogP3-AA of 4.9, which is 1.3 units greater than the parent scaffold, makes this compound a suitable core for programs requiring enhanced membrane permeability, such as targeting kinases, nuclear receptors, or other intracellular proteins [1]. Its lack of hydrogen bond donors further supports passive diffusion across lipid bilayers.

Fragment-Based Drug Discovery: A Comparatively Light 3,4-Dihydro-1,3'-biquinolin-2-one Building Block

Compared to the fluorinated analog (8-Fluoro-3,3,4,4-tetramethyl derivative, MW 348.41), the target compound offers an 18 Da molecular weight advantage, making it a more fragment-like entry point [1]. This is advantageous for fragment screening libraries where maintaining a low molecular weight is critical for subsequent optimization.

Selectivity Profiling: A Non-Hydrogen Bond Donor Scaffold for Reducing Promiscuity

With zero hydrogen bond donors, this compound is less likely to engage in strong, directional H-bonds that can lead to off-target activity [1]. This suggests its use in counter-screening panels or as a selectivity control when evaluating series that contain donor groups.

Quote Request

Request a Quote for 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.